2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid
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Overview
Description
2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of chloro, difluoro, and imidazo[1,2-a]pyridine groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and difluoro groups: This step involves the chlorination and fluorination of the imidazo[1,2-a]pyridine core using reagents such as thionyl chloride and hydrogen fluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization reactions: Utilizing continuous flow reactors to enhance efficiency and yield.
Advanced purification techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Substitution reactions: Where the chloro or difluoro groups can be replaced by other functional groups.
Oxidation and reduction reactions: Modifying the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution reactions: Products with different functional groups replacing the chloro or difluoro groups.
Oxidation reactions: Oxidized derivatives of the original compound.
Reduction reactions: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to various biological effects.
Interfere with cellular processes: Affecting cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone: Shares structural similarities with other imidazo[1,2-a]pyridine derivatives.
2-Chloro-2,2-difluoroacetic acid: Similar to other difluoroacetic acid derivatives.
Uniqueness
Unique reactivity: Due to the presence of both chloro and difluoro groups.
Distinct biological activity: Resulting from its specific molecular structure.
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
1078634-12-4 |
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Molecular Formula |
C11H5Cl3F4N2O3 |
Molecular Weight |
395.52 |
IUPAC Name |
2-chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H4Cl2F2N2O.C2HClF2O2/c10-5-1-2-7-14-3-6(15(7)4-5)8(16)9(11,12)13;3-2(4,5)1(6)7/h1-4H;(H,6,7) |
InChI Key |
ZJOALYCPSUARJJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(N2C=C1Cl)C(=O)C(F)(F)Cl.C(=O)(C(F)(F)Cl)O |
solubility |
not available |
Origin of Product |
United States |
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